Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)-

Description

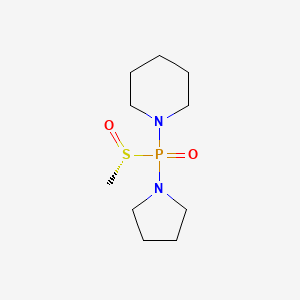

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R,R)- (CAS: 141931-12-6 and 141931-13-7) is a stereochemically complex piperidine derivative characterized by a methylsulfinyl group linked to a pyrrolidinylphosphinyl moiety at the 1-position of the piperidine ring . The (R,R) configuration denotes a specific diastereomeric arrangement, which is critical for its molecular interactions and biological activity. The compound’s InChIKey (PRAVZMAWLODVDE-OEMAIJDKSA-N) confirms its structural uniqueness and facilitates precise identification in databases .

This compound is primarily utilized in research settings, as evidenced by its availability through specialized chemical suppliers .

Properties

CAS No. |

141931-13-7 |

|---|---|

Molecular Formula |

C10H21N2O2PS |

Molecular Weight |

264.33 g/mol |

IUPAC Name |

1-[[(R)-methylsulfinyl]-pyrrolidin-1-ylphosphoryl]piperidine |

InChI |

InChI=1S/C10H21N2O2PS/c1-16(14)15(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3/t15?,16-/m1/s1 |

InChI Key |

PRAVZMAWLODVDE-OEMAIJDKSA-N |

Isomeric SMILES |

C[S@](=O)P(=O)(N1CCCCC1)N2CCCC2 |

Canonical SMILES |

CS(=O)P(=O)(N1CCCCC1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- IUPAC Name: 1-[[(R*)-methylsulfinyl]-pyrrolidin-1-ylphosphoryl]piperidine

- Molecular Formula: C10H21N2O2PS

- Molecular Weight: 264.33 g/mol

- Stereochemistry: Contains defined and undefined stereocenters (R,R) configuration

- Key Functional Groups: Piperidine, pyrrolidine, methylsulfinyl, phosphoryl

- Physicochemical Properties: XLogP3-AA = 0.6, Topological Polar Surface Area = 59.8 Ų, 3 rotatable bonds, 5 hydrogen bond acceptors, no hydrogen bond donors.

Preparation Methods

General Synthetic Strategy

The synthesis of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R,R)- involves constructing the phosphoryl linkage between the piperidine and pyrrolidine rings, incorporating the methylsulfinyl substituent on the pyrrolidine nitrogen. The preparation typically proceeds through:

- Formation of the phosphoryl intermediate with piperidine

- Introduction of the methylsulfinyl group onto the pyrrolidinyl phosphinyl moiety

- Control of stereochemistry at phosphorus and adjacent centers

Due to the complexity and stereochemical sensitivity, multi-step organic synthesis with redox and substitution reactions is employed.

Detailed Synthetic Routes

Currently, no direct published synthetic procedure exclusively for this compound is available in open literature. However, related synthetic methodologies for piperidine derivatives and phosphoryl compounds provide a basis for its preparation.

Phosphinylation of Piperidine

- Piperidine can be reacted with phosphoryl chloride derivatives or phosphinylating agents to yield piperidinylphosphoryl intermediates.

- The reaction conditions typically involve organic solvents (e.g., dichloromethane, tetrahydrofuran) under controlled temperature (0 to 100 °C) and the presence of bases to neutralize released HCl.

Pyrrolidine Ring Incorporation

- Pyrrolidine is introduced as a nucleophile or as a protected derivative, which after phosphinylation and sulfoxidation gives the desired pyrrolidinylphosphinyl moiety.

- The stereochemistry at the phosphorus center is influenced by the choice of reagents and reaction conditions, often yielding diastereomeric mixtures (R,R) that may require chromatographic separation.

Example Synthesis Outline (Inferred from Related Patents and Literature)

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of piperidine with phosphoryl chloride derivative | Solvent: THF or DCM, Temp: 0-50 °C, Base: triethylamine | Forms piperidinylphosphoryl intermediate |

| 2 | Coupling with pyrrolidine derivative | Solvent: organic, Temp: 25-80 °C | Nucleophilic substitution at phosphorus |

| 3 | Introduction of methylthio group on pyrrolidine nitrogen | Reagents: methylthiol or methylthio precursors | Precursor for sulfoxidation |

| 4 | Oxidation of methylthio to methylsulfinyl | Oxidant: mCPBA or H2O2, Temp: 0-25 °C | Controlled oxidation to sulfoxide, avoid sulfone |

| 5 | Purification and stereochemical resolution | Chromatography or crystallization | To isolate (R,R) stereoisomer |

Analytical Characterization and Verification

- Structural confirmation uses NMR (¹H, ¹³C, ³¹P), mass spectrometry (HR-ESI-MS), IR spectroscopy, and chromatographic methods.

- Stereochemical assignments are supported by chiral chromatography and stereospecific NMR shifts.

- Mass spectrometry fragmentation patterns help distinguish positional isomers and confirm the presence of methylsulfinyl and phosphoryl groups.

Summary Table of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- undergoes various chemical reactions, including:

Oxidation: Conversion of the methylsulfinyl group to a sulfone.

Reduction: Reduction of the phosphinyl group to a phosphine.

Substitution: Nucleophilic substitution reactions at the piperidine or pyrrolidine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of phosphine derivatives.

Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Scientific Research Applications

Basic Information

- IUPAC Name : Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)-

- Molecular Formula : C10H21N2O2PS

- Molecular Weight : 264.32 g/mol

- CAS Number : 141931-13-7

Structural Characteristics

The structure of this compound includes a piperidine ring substituted with a methylsulfinyl group and a pyrrolidinylphosphinyl moiety. The stereochemistry is denoted as (R*,R*), indicating specific spatial arrangements of the substituents which can influence biological activity.

Medicinal Chemistry

Piperidine derivatives are widely studied for their pharmacological properties. The compound has shown promise in several areas:

- Anticancer Activity : Research indicates that piperidine-based compounds can inhibit tumor growth by interfering with cellular signaling pathways. For example, studies have demonstrated that modifications to the piperidine structure can enhance selectivity against cancer cells while minimizing toxicity to normal cells.

- Antimicrobial Properties : The presence of the methylsulfinyl group is believed to enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics.

Material Science

The unique chemical structure of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- lends itself to applications in material science:

- Polymer Synthesis : Its phosphinyl group can act as a reactive site for polymerization reactions, contributing to the development of novel materials with tailored properties.

- Catalysis : The compound has potential as a catalyst in organic reactions due to its ability to stabilize transition states and facilitate chemical transformations.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth; selective against cancer cells |

| Antimicrobial Properties | Disrupts microbial cell membranes | |

| Material Science | Polymer Synthesis | Reactive site for novel material development |

| Catalysis | Stabilizes transition states in organic reactions |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various piperidine derivatives. Among them, Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- was highlighted for its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. The study concluded that further modification could enhance its efficacy and selectivity.

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of piperidine derivatives against resistant strains of bacteria. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various signaling pathways such as:

NF-κB Pathway: Inhibition of the NF-κB signaling pathway, leading to reduced inflammation and cancer cell proliferation.

PI3K/Akt Pathway: Modulation of the PI3K/Akt pathway, affecting cell survival and apoptosis.

Comparison with Similar Compounds

Hydrophobic Substituents

Compounds with bulky hydrophobic groups at the piperidine 4-position, such as 1-(3-phenylbutyl)piperidine derivatives, exhibit altered binding orientations in S1R ligand studies. For example, compounds with RMSD > 4 Å (e.g., 37, 62) reorient their phenylbutyl groups toward helices α4/α5, enhancing fit in hydrophobic cavities .

Electron-Deficient Groups

Sulfonamide and sulfonyl derivatives (e.g., 1-(2-chloro-5-fluorophenyl)sulfonyl-4-(1H-pyrrol-1-yl)piperidine) prioritize electronic effects over steric bulk. These groups enhance stability and receptor affinity through strong hydrogen bonding or dipole interactions . The target compound’s methylsulfinyl group, however, offers intermediate electron-withdrawing properties, which may optimize both conformational flexibility and binding specificity .

Conformational Stability

Computational studies on piperidine derivatives reveal that substituents like trifluoroethyl (compound A) and trifluoroacetyl (compound B) adopt distinct conformations due to steric and electronic factors. For instance, trifluoroacetyl groups induce greater planarity, while sulfonamides favor extended conformations . The target compound’s phosphinyl-sulfinyl combination likely imposes a rigid, yet adaptable geometry, as the phosphinyl group’s tetrahedral geometry restricts rotation while the sulfinyl group permits moderate flexibility .

Key Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

Piperidine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities and potential therapeutic applications. This article focuses on the specific compound Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R,R)-**, exploring its synthesis, biological activity, and relevant case studies.

Overview of Piperidine Derivatives

Piperidine is a six-membered nitrogen-containing heterocycle that serves as a key structural motif in many bioactive compounds. The biological relevance of piperidine derivatives spans across multiple therapeutic areas, including neuropharmacology, anti-cancer therapies, and anti-inflammatory agents. The compound in focus possesses unique substituents that enhance its pharmacological profile.

Synthesis of Piperidine Derivatives

The synthesis of piperidine derivatives often involves various chemical strategies such as:

- Cyclization Reactions : These reactions are essential for forming the piperidine ring from precursors.

- Functionalization : Introducing different substituents to the piperidine core can significantly affect its biological properties.

- Phosphinylation : The addition of phosphinyl groups can enhance the compound's activity against specific biological targets.

Recent advancements in synthetic methodologies have facilitated the development of novel piperidine derivatives with improved efficacy and selectivity for biological targets .

Biological Activity

The biological activity of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R,R)-** can be summarized as follows:

The compound is believed to exert its effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing neurological functions.

Pharmacological Profiles

The following table summarizes key pharmacological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological effects of piperidine derivatives, including our compound of interest:

- Anticancer Activity : A study demonstrated that this piperidine derivative inhibited the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved modulation of signaling pathways related to cell survival .

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative damage. It was shown to reduce reactive oxygen species (ROS) levels, thereby enhancing cell viability under stress conditions .

- Antimicrobial Properties : Another study highlighted the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism for its antimicrobial action .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this piperidine derivative?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling methylsulfinyl and pyrrolidinylphosphinyl groups to the piperidine backbone. Key steps include phosphorylation under anhydrous conditions and purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination .

- Safety : Use inert atmosphere (e.g., nitrogen) during synthesis to avoid side reactions. Handle phosphorylating agents with caution due to their moisture sensitivity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers under anhydrous conditions. Pre-purge storage vials with argon to prevent oxidation of the methylsulfinyl group .

- Handling : Use gloveboxes or fume hoods to minimize exposure to ambient humidity. Conduct regular stability tests (e.g., HPLC purity checks) every 3–6 months .

Q. What analytical techniques are critical for verifying purity and stereochemical integrity?

- Techniques :

- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- NMR : P NMR confirms phosphorylation; H/C NMR identifies stereochemical shifts.

- Polarimetry : Measures optical rotation to validate (R*,R*) configuration .

Advanced Research Questions

Q. How can computational modeling optimize the design of experiments for studying this compound’s bioactivity?

- Approach :

Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., CNS-related proteins).

Use density functional theory (DFT) to analyze electronic properties of the methylsulfinyl-phosphoryl motif.

Validate predictions with in vitro assays (e.g., radioligand binding) and correlate with computational data .

- Data Contradiction : If experimental IC values deviate from docking scores, re-evaluate force field parameters or consider solvent effects in simulations .

Q. What strategies resolve discrepancies in stereochemical outcomes during synthesis?

- Troubleshooting :

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to enforce desired stereochemistry.

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.

- Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts .

Q. How does the methylsulfinyl group influence the compound’s pharmacokinetic properties in preclinical models?

- Experimental Design :

Administer the compound to rodent models via intravenous and oral routes.

Measure plasma half-life using LC-MS/MS.

Compare with analogs lacking the methylsulfinyl group to isolate its effect on metabolic stability.

Methodological Considerations for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response data in receptor studies?

- Analysis :

- Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism).

- Apply the Hill equation to estimate EC and cooperativity.

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How can researchers validate the absence of toxic metabolites in in vitro assays?

- Protocol :

Incubate the compound with liver microsomes (human/rodent).

Identify metabolites via high-resolution MS (HRMS) and compare to databases (e.g., Metlin).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.